

An In-depth Technical Guide to Beloranib (CAS No. 251111-30-5)

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Compound of Interest

Compound Name: 9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene

Cat. No.: B037463

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Beloranib, also known by its developmental codes ZGN-440 and CKD-732, is a former investigational drug that was developed for the treatment of obesity.[1] As an analogue of the natural compound fumagillin, beloranib functions as a potent inhibitor of methionine aminopeptidase 2 (MetAP2), an enzyme implicated in angiogenesis and adipogenesis.[1][2] Initially explored as an anti-cancer agent due to its anti-angiogenic properties, its significant effects on weight loss shifted its clinical development focus towards treating severe and rare forms of obesity, such as Prader-Willi syndrome and hypothalamic injury-associated obesity.[2][3]

Despite showing promising efficacy in reducing body weight and hyperphagia in clinical trials, the development of beloranib was terminated in 2016 due to serious adverse events, specifically an imbalance of venous thromboembolic events, including fatal cases of pulmonary embolism.[4][5] This guide provides a comprehensive overview of beloranib's properties, mechanism of action, experimental protocols, and the hazards that led to its discontinuation, offering valuable insights for researchers in the fields of metabolic disease and drug development.

Physicochemical Properties of Beloranib

Beloranib is a synthetic organic compound with the following identifiers and properties.

Property	Value	Reference
IUPAC Name	(3R,4S,5S,6R)-5-Methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl (2E)-3-{4-[2-(dimethylamino)ethoxy]phenyl} prop-2-enoate	[6]
Synonyms	ZGN-440, ZGN-433, CKD-732	[3][6][7]
CAS Number	251111-30-5	[7]
529511-79-3 (hemioxalate)		
Molecular Formula	C ₂₉ H ₄₁ NO ₆	[6]
Molecular Weight	499.64 g/mol	[6]
Appearance	Not explicitly stated in results; likely a solid.	
Solubility	Not explicitly stated in results.	
Melting Point	Not explicitly stated in results.	
Boiling Point	Not explicitly stated in results.	

Mechanism of Action and Signaling Pathways

Beloranib's primary mechanism of action is the inhibition of methionine aminopeptidase 2 (MetAP2).[2] MetAP2 is a metalloenzyme that plays a crucial role in the post-translational modification of proteins by cleaving the N-terminal methionine. This process is vital for the proper function and maturation of a significant number of proteins involved in cell growth and proliferation.

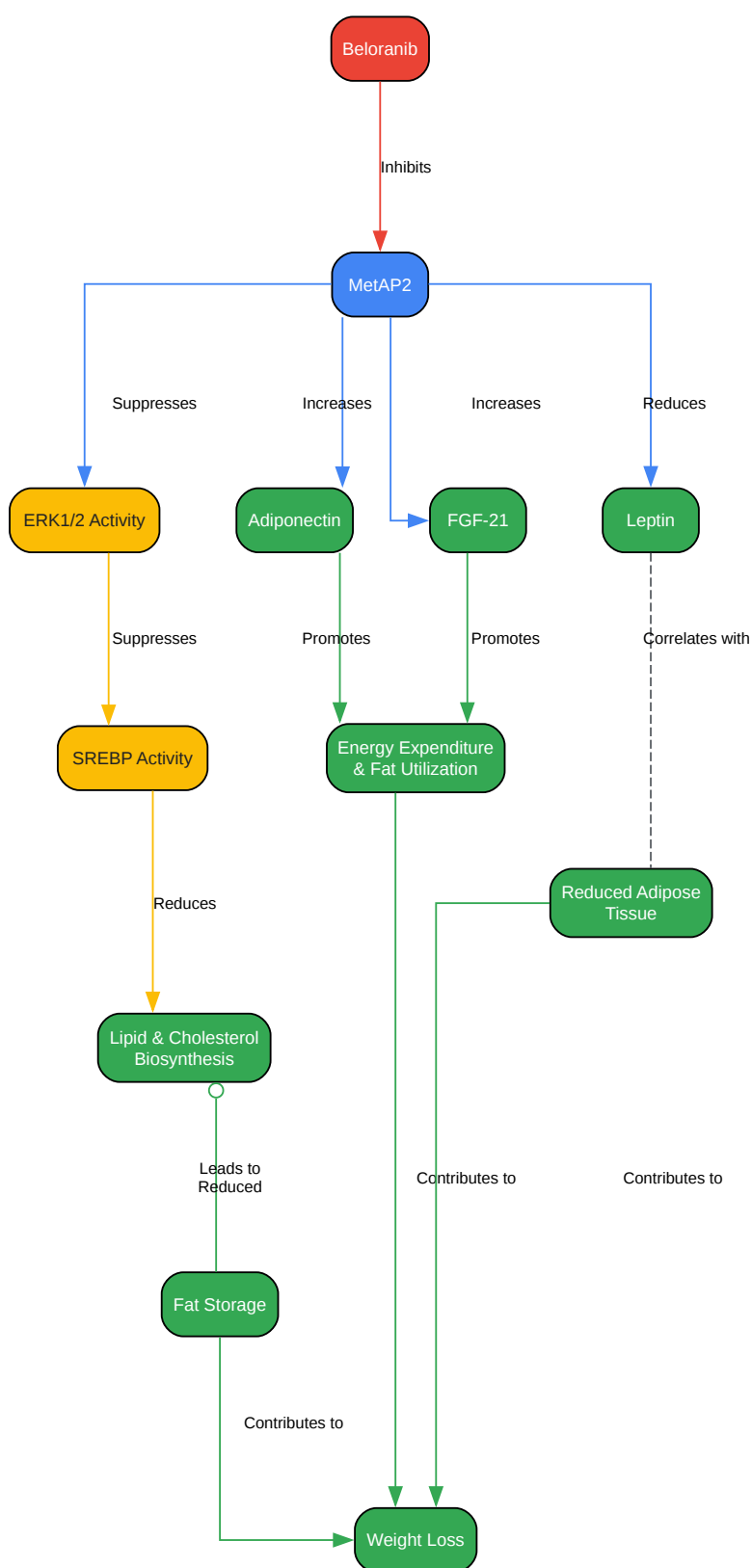
MetAP2 Inhibition and its Downstream Effects

Inhibition of MetAP2 by beloranib leads to a cascade of downstream cellular effects that collectively contribute to its anti-obesity and metabolic effects. The binding of beloranib to MetAP2 is thought to suppress the activity of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] This, in turn, leads to the suppression of sterol regulatory element-binding protein (SREBP) activity, a key regulator of lipid and cholesterol biosynthesis.[2] The reduction in SREBP activity results in decreased lipid synthesis in the liver and reduced fat storage throughout the body.[2]

Furthermore, MetAP2 inhibition has been shown to modulate the levels of key metabolic hormones. Clinical trials with beloranib demonstrated an increase in the catabolic hormones adiponectin and fibroblast growth factor 21 (FGF-21), while levels of the satiety-regulating hormone leptin were reduced, consistent with a decrease in total adipose tissue.[2] The presence of ketone bodies, such as beta-hydroxybutyrate, in treated individuals suggests that MetAP2 inhibition stimulates energy expenditure and the utilization of fat for energy.[2]

Recent research has also suggested that the effects of beloranib on weight loss may not be solely dependent on MetAP2 inhibition, indicating that other molecular pathways may be involved. However, the precise nature of these alternative pathways is still under investigation.

Signaling Pathway Diagram



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Caption: Simplified signaling pathway of Beloranib's mechanism of action.

Hazards and Toxicology

The clinical development of beloranib was halted due to significant safety concerns, primarily the occurrence of venous thromboembolic events (VTE).

Summary of Hazards

Hazard Type	Description	Reference
Thromboembolic Events	An imbalance in venous thrombotic events was observed in patients treated with beloranib compared to placebo. This included cases of deep vein thrombosis and two fatal instances of pulmonary embolism.	[4]
Gastrointestinal Effects	Mild to moderate gastrointestinal adverse events, such as nausea and diarrhea, were more common with beloranib than placebo, particularly at higher doses.	[2]
Neurological Effects	Sleep disturbances, including increased sleep latency and insomnia, were reported more frequently in patients receiving beloranib.	[2]
Injection Site Reactions	Injection site bruising was a frequent, though generally mild, adverse event.	[4]

Due to the discontinuation of its development, a formal Safety Data Sheet (SDS) for beloranib is not readily available. The information above is synthesized from clinical trial data.

Experimental Protocols

Detailed experimental protocols for beloranib are not publicly available from the developing company. However, based on standard methodologies for assessing MetAP2 inhibitors and anti-angiogenic compounds, the following protocols can be outlined.

In Vitro MetAP2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of beloranib against recombinant human MetAP2.

Methodology:

- **Reagents and Materials:** Recombinant human MetAP2, a suitable fluorogenic or chromogenic MetAP2 substrate (e.g., Met-Gly-Pro-AMC), assay buffer (e.g., 20 mM HEPES, pH 7.5, 40 mM KCl, 1.5 mM $CoCl_2$), beloranib stock solution in DMSO, and a microplate reader.
- **Procedure:** a. Prepare serial dilutions of beloranib in the assay buffer. b. In a 96-well plate, incubate the recombinant MetAP2 enzyme with varying concentrations of beloranib or a vehicle control (DMSO) for a predetermined period (e.g., 60 minutes at 4°C). c. Initiate the enzymatic reaction by adding the MetAP2 substrate to each well. d. Monitor the cleavage of the substrate over time by measuring the fluorescence or absorbance at the appropriate wavelength using a microplate reader. e. Calculate the rate of reaction for each beloranib concentration.
- **Data Analysis:** Plot the percentage of enzyme inhibition against the logarithm of the beloranib concentration. The IC_{50} value is determined by fitting the data to a dose-response curve.

Endothelial Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of beloranib on endothelial cells, a key aspect of its anti-angiogenic activity.

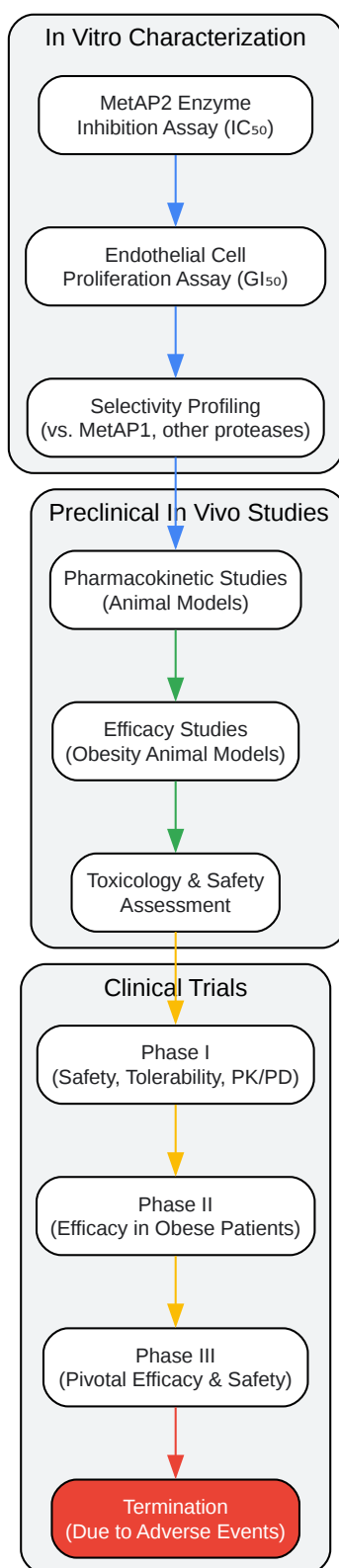
Methodology:

- **Reagents and Materials:** Human Umbilical Vein Endothelial Cells (HUVECs), complete endothelial cell growth medium, starvation medium (basal medium with low serum),

beloranib stock solution in DMSO, 96-well cell culture plates, and a cell viability assay reagent (e.g., CellTiter-Glo®).

- Procedure: a. Seed HUVECs in a 96-well plate at a specified density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. Replace the growth medium with starvation medium to synchronize the cells. c. After a period of starvation, treat the cells with various concentrations of beloranib in the complete growth medium. Include a vehicle control (DMSO). d. Incubate the cells for a period that allows for cell division (e.g., 72 hours). e. Assess cell proliferation using a cell viability assay that measures a marker of metabolically active cells, such as ATP content.
- Data Analysis: Calculate the percentage of cell proliferation for each beloranib concentration relative to the vehicle control. Determine the concentration of beloranib that inhibits cell proliferation by 50% (GI₅₀).

Experimental Workflow Diagram



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Caption: Typical drug development workflow for a compound like Beloranib.

Conclusion

Beloranib is a compelling example of a drug candidate with a novel mechanism of action that showed significant therapeutic promise but ultimately failed due to severe safety concerns. Its journey from an anti-cancer agent to a potential breakthrough for rare obesity disorders, and its eventual discontinuation, provides critical lessons for the drug development community. The study of beloranib has advanced our understanding of the role of MetAP2 in metabolic regulation and highlights the importance of thoroughly investigating the potential for off-target effects and serious adverse events, even when a drug demonstrates high efficacy. The information compiled in this guide serves as a valuable resource for researchers working on novel therapeutics for metabolic diseases and underscores the complex challenges inherent in drug discovery and development.

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